1,1,3,3-Tetramethyl-1,3-divinyldisilazane
Overview
Description
1,1,3,3-Tetramethyl-1,3-divinyldisilazane is an organosilicon compound with the molecular formula C8H19NSi2. It is commonly used in the production of silicone rubber, silicone resin, and silicone gel . This compound is known for its ability to cross-link with polyhydromethylsiloxane in the presence of Karstedt’s catalyst .
Mechanism of Action
Target of Action
1,1,3,3-Tetramethyl-1,3-divinyldisilazane, also known as DVTMDS, is primarily used as a ligand in organometallic chemistry . It is a component of Karstedt’s catalyst , which is widely used in the catalysis of hydrosilylation reactions .
Mode of Action
DVTMDS interacts with its targets by acting as a ligand, forming complexes with metals . In the context of Karstedt’s catalyst, it forms a complex with platinum, facilitating the catalysis of hydrosilylation reactions .
Biochemical Pathways
The primary biochemical pathway involving DVTMDS is the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . DVTMDS, as a part of Karstedt’s catalyst, plays a crucial role in facilitating this reaction .
Pharmacokinetics
It’s important to note that dvtmds is a volatile liquid at room temperature , which could influence its handling and storage.
Result of Action
The result of DVTMDS’s action as a part of Karstedt’s catalyst is the facilitation of hydrosilylation reactions . These reactions are crucial in the production of a variety of silicon-based organic compounds .
Action Environment
The action of DVTMDS is influenced by environmental factors such as temperature and pressure . For instance, DVTMDS is a volatile liquid with a boiling point of 161-163 °C , indicating that it can readily evaporate at high temperatures. Therefore, it is typically stored at temperatures between 2-8°C to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1,1,3,3-Tetramethyl-1,3-divinyldisilazane plays a significant role in biochemical reactions, particularly in the synthesis of silicone-based materials. It interacts with enzymes such as polyhydromethylsiloxane, facilitating the cross-linking process. The nature of these interactions involves the formation of strong covalent bonds between the silicon atoms in this compound and the hydrogen atoms in polyhydromethylsiloxane .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. It is known that this compound can influence cell function by altering cell signaling pathways and gene expression. The presence of this compound in cellular environments may lead to changes in cellular metabolism, although specific details on these effects are limited .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in the synthesis of silicone-based materials. The compound’s ability to form covalent bonds with polyhydromethylsiloxane is a key aspect of its mechanism of action. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be sensitive to moisture and can hydrolyze in the presence of water. This hydrolytic sensitivity can affect the stability and degradation of this compound over time. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and degradation are important considerations in laboratory experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-1,3-divinyldisilazane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. The reaction involves the use of a catalyst, typically Karstedt’s catalyst, to facilitate the cross-linking process . The reaction conditions generally include a solvent-free environment to obtain non-porous polysiloxane-silazane networks .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-1,3-divinyldisilazane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: It can be reduced to form simpler silazane compounds.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include siloxane derivatives, simpler silazane compounds, and various substituted organosilicon compounds .
Scientific Research Applications
1,1,3,3-Tetramethyl-1,3-divinyldisilazane has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of silicone-based materials.
Biology: Employed in the modification of biological surfaces to enhance biocompatibility.
Medicine: Utilized in the development of medical-grade silicone products.
Industry: Applied in the manufacturing of high-performance silicone rubbers and resins.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane include:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound used as a ligand in organometallic chemistry.
Dimethoxymethylvinylsilane: Used in the synthesis of silicone-based materials.
Vinyltrimethoxysilane: Employed in the production of silicone resins and rubbers.
Uniqueness
This compound is unique due to its ability to form non-porous polysiloxane-silazane networks under solvent-free conditions . This property makes it particularly valuable in the production of high-performance silicone materials.
Properties
IUPAC Name |
[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIWUCVZCRTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)N[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064770 | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7691-02-3 | |
Record name | 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7691-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007691023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53X6928T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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